2-Bromo-5-(morpholino)thiophene
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Overview
Description
4-(5-bromothiophen-2-yl)morpholine is a chemical compound with the molecular formula C8H10BrNOS It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromothiophen-2-yl)morpholine typically involves the bromination of thiophene followed by a coupling reaction with morpholine. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene derivative with morpholine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for 4-(5-bromothiophen-2-yl)morpholine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromothiophen-2-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include de-brominated thiophene derivatives and reduced thiophene rings.
Scientific Research Applications
4-(5-bromothiophen-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(5-bromothiophen-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(5-bromopyrimidin-2-yl)morpholine: Similar structure but with a pyrimidine ring instead of a thiophene ring.
4-(5-bromothiophen-2-yl-3,4-d2)morpholine: A deuterated analog of 4-(5-bromothiophen-2-yl)morpholine.
Uniqueness
4-(5-bromothiophen-2-yl)morpholine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in the development of materials for electronic applications and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10BrNOS |
---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)morpholine |
InChI |
InChI=1S/C8H10BrNOS/c9-7-1-2-8(12-7)10-3-5-11-6-4-10/h1-2H,3-6H2 |
InChI Key |
LUMMVCFRZDHMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)Br |
Origin of Product |
United States |
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